molecular formula C18H18N4O2S B5205460 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide

2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide

Cat. No. B5205460
M. Wt: 354.4 g/mol
InChI Key: OJIVLNQEQXKSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide, also known as MPAPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been studied for its potential therapeutic applications in various diseases. In

Mechanism of Action

The mechanism of action of 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory cytokines. 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been shown to have various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide in lab experiments include its potent anti-inflammatory and anticancer properties. It is also relatively easy to synthesize and purify. However, the limitations of using 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide in lab experiments include its potential toxicity and lack of selectivity for specific targets.

Future Directions

There are several future directions for research on 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide. One potential direction is to study its use in combination with other drugs for the treatment of cancer and inflammation. Another direction is to investigate its potential use in the treatment of other neurodegenerative disorders such as Parkinson's disease. Furthermore, the development of more selective analogs of 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide could lead to the discovery of new therapeutic targets.

Synthesis Methods

The synthesis of 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 6-amino-3-methylpyridazine in the presence of a reducing agent such as iron powder. The resulting product is then treated with phenylmagnesium bromide to obtain the final compound, 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide.

Scientific Research Applications

2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has also been found to induce cell death in cancer cells by activating the apoptotic pathway. In addition, 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-methyl-5-[6-(N-methylanilino)pyridazin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13-8-9-14(12-17(13)25(19,23)24)16-10-11-18(21-20-16)22(2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIVLNQEQXKSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N(C)C3=CC=CC=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide

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